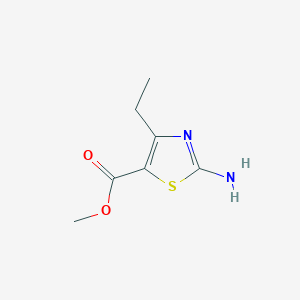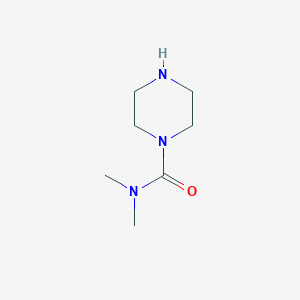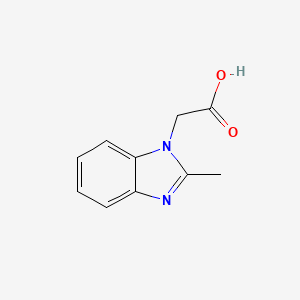
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (MTE-TC) is a heterocyclic compound which belongs to the thiazole family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds. MTE-TC is also known as 2-amino-4-ethylthiazole-5-carboxylate, 2-amino-4-ethylthiazole-5-carboxylic acid, and 2-amino-4-ethyl-5-thiazolecarboxylic acid. MTE-TC is a versatile organic compound that has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful compounds that can cause cellular damage. This makes them potentially useful in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have demonstrated analgesic (pain-relieving) and anti-inflammatory effects . This suggests potential applications in the treatment of conditions characterized by pain and inflammation, such as arthritis and other musculoskeletal disorders.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Some thiazole compounds have exhibited antiviral properties . They could potentially be used in the development of antiviral drugs, including those for the treatment of HIV.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . This suggests potential applications in the treatment of conditions such as hypertension and heart failure, where reducing fluid buildup can be beneficial.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have demonstrated anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . They could potentially be used in the development of new anticancer drugs.
Preparation of Coordination Compounds
“Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” can be used in the preparation of mixed-ligand dien-Cu (II) complexes . These complexes have potential anticancer and antibacterial activities .
Mecanismo De Acción
Target of Action
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a synthetic compound that has been studied for its potential biological activities . . Thiazole derivatives have been found to interact with a variety of targets, including DNA and topoisomerase II , but it’s unclear if this specific compound interacts with these targets.
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects
Result of Action
Some thiazole derivatives have been found to have significant antibacterial and antifungal potential
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, these factors could include pH, temperature, and the presence of other compounds or enzymes. For example, one study found that the corrosion inhibition efficiency of a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, increased with the increase in inhibitor concentration and temperature . .
Propiedades
IUPAC Name |
methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXOJOUWPHIVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352731 | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
CAS RN |
302964-21-2 | |
| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)








![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)